Bis(2-cyclohexylethyl)stannanone

Description

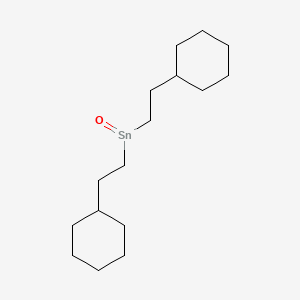

Bis(2-cyclohexylethyl)stannanone is an organotin compound characterized by a central tin atom bonded to two 2-cyclohexylethyl groups and an oxygen atom, forming a stannanone (Sn=O) core. The 2-cyclohexylethyl substituents are bulky, cycloaliphatic moieties that confer unique steric and electronic properties to the compound.

Applications may include catalysis, polymer stabilization, or precursors for advanced materials, though further research is needed to confirm these uses .

Properties

CAS No. |

106326-94-7 |

|---|---|

Molecular Formula |

C16H30OSn |

Molecular Weight |

357.1 g/mol |

IUPAC Name |

bis(2-cyclohexylethyl)-oxotin |

InChI |

InChI=1S/2C8H15.O.Sn/c2*1-2-8-6-4-3-5-7-8;;/h2*8H,1-7H2;; |

InChI Key |

NDCBBQMXFMKYCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC[Sn](=O)CCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyclohexylethyl)stannanone typically involves the reaction of cyclohexylethyl halides with tin-based reagents. One common method includes the use of stannane derivatives in the presence of a catalyst to facilitate the formation of the desired organotin compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyclohexylethyl)stannanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The cyclohexylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Bis(2-cyclohexylethyl)stannanone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce tin-containing functional groups into molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which Bis(2-cyclohexylethyl)stannanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Bis(2-cyclohexylethyl)stannanone and Analogous Compounds

Key Observations:

Steric and Electronic Effects: The 2-cyclohexylethyl group consistently imparts steric bulk across diverse compounds, influencing packing efficiency (e.g., in NDTI semiconductors) and biological activity (e.g., antiallergic agent) .

Electronic Tuning: NDTI derivatives with 2-cyclohexylethyl groups exhibit low LUMO levels (−4.0 eV), critical for n-type semiconductor performance . While the tin-oxygen core of this compound may differ electronically, the cyclohexylethyl groups could similarly stabilize charge-transfer states in catalytic applications.

Biological vs. Material Applications: The 2-cyclohexylethyl group enhances lipophilicity in the antiallergic compound , whereas in organophosphates (e.g., ), it contributes to neurotoxicity via membrane interaction. For this compound, such lipophilicity might favor applications in hydrophobic matrices or coatings.

Thermal and Solubility Properties

Table 2: Comparative Thermal and Solubility Data

Analysis:

- The solubility of this compound in toluene or THF is inferred from the hydrophobic nature of cyclohexylethyl groups, analogous to mPEG-b-PCM copolymers .

- Thermal stability is expected to be moderate to high due to the robust tin-oxygen bond and steric protection against decomposition.

Reactivity and Functional Comparisons

- Catalytic Potential: Unlike organophosphate neurotoxins , this compound’s tin-oxygen core may enable Lewis acid catalysis, similar to other stannanones. The bulky substituents could modulate reactivity by limiting substrate access.

- Biological Activity: While the antiallergic compound in leverages the cyclohexylethyl group for receptor binding, this compound’s tin center may confer toxicity, necessitating careful handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.